3-(Dodecylsulfonyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylsulfonyl)-2-methylpropionic acid is an organic compound characterized by a dodecylsulfonyl group attached to a 2-methylpropionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfonyl)-2-methylpropionic acid typically involves the sulfonation of a dodecyl chain followed by its attachment to a 2-methylpropionic acid moiety. One common method involves the reaction of dodecyl alcohol with sulfur trioxide to form dodecyl sulfonic acid, which is then esterified with 2-methylpropionic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-(Dodecylsulfonyl)-2-methylpropionic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfonyl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
3-(Dodecylsulfonyl)-2-methylpropionic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a bioactive compound in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfonyl)-2-methylpropionic acid involves its interaction with cellular membranes and proteins. The dodecylsulfonyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Dodecanoyl)-2-methylpropionic acid: Similar structure but with a dodecanoyl group instead of a dodecylsulfonyl group.
3-(Dodecylthio)-2-methylpropionic acid: Contains a dodecylthio group instead of a dodecylsulfonyl group.
Uniqueness
3-(Dodecylsulfonyl)-2-methylpropionic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it valuable in various applications.
Properties
CAS No. |
172141-11-6 |
---|---|
Molecular Formula |
C16H32O4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-dodecylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C16H32O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21(19,20)14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI Key |
YNYSTRVHAPOIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.